molecular formula C9H11NO2 B1306220 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol CAS No. 82756-74-9

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

Cat. No. B1306220
CAS RN: 82756-74-9
M. Wt: 165.19 g/mol
InChI Key: HDDDVYQKGVCTRM-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol is a chemical compound that belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzoxazine derivatives has been explored through various methods. One study describes the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde, suggesting that N-hydroxymethyl aniline (HMA) is a key intermediate in the reaction pathway . Another paper reports the preparation of 3,4-dihydro-1,4-benzoxazin-2-one derivatives through catalytic hydrogenation and provides insights into the reactivity of these compounds . Additionally, a novel one-pot, multicomponent synthetic strategy has been developed for the diastereoselective synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine analogues, which proceeds via in-situ formation of a Schiff base, followed by alkylation and intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives has been studied using various analytical techniques. For instance, the stereochemistry of 3-hydroxymethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one and its derivatives was investigated, revealing that the oxazinone ring predominantly attains a single half-chair conformation . The configuration of double bonds in certain benzoxazine derivatives was established through X-ray diffraction analysis, indicating a significant degree of stereoselectivity in their synthesis .

Chemical Reactions Analysis

Benzoxazine compounds undergo a variety of chemical reactions. The thermal decomposition of 3-hydroxymethyl derivatives leads to the formation of parent compounds . The tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of precursors has been used to synthesize benzoxazine derivatives, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol are not detailed in the provided papers, benzoxazines, in general, are known for their thermal stability and potential utility in the development of high-performance materials. The diastereoselective synthesis of benzoxazine analogues suggests that these compounds can exhibit a range of physical properties depending on their stereochemistry .

Scientific Research Applications

1. Application in Cancer Research

  • Summary of Application : A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed and a series of compounds based on the scaffold were synthesized as potential anticancer agents .
  • Methods of Application : The 4-aryl-substituted compounds were prepared via Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines, which in turn were generated from a cascade hydrogenation and reductive amination one-pot reaction .
  • Results or Outcomes : These analogues exhibited moderate to good potency against various cancer cell lines. Molecule 14f displayed the most potent anticancer activity (IC 50 = 7.84–16.2 µM against PC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG cancer cell lines), indicating its potential as a lead compound for further structural optimization .

2. Application in Mechanochemistry

  • Summary of Application : A mechanochemical parallel synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives was conducted via a one-pot three-component reaction .
  • Methods of Application : The new milling system uses a multiposition jar, allowing for the processing of up to 12 samples simultaneously .
  • Results or Outcomes : This method led to the formation of a fungicide and a building block for polymer preparation with higher throughput compared to standard milling devices .

3. Application in Polymer Science

  • Summary of Application : 3,4-Dihydro-1,3-benzoxazines are interesting heterocyclic compounds that polymerize upon heating to give thermosetting resins .
  • Results or Outcomes : The resulting resins have applications ranging from the casting of airplane parts to adhesives .

4. Application in Drug Design

  • Summary of Application : A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed and a series of compounds based on the scaffold were synthesized as potential anticancer agents .
  • Methods of Application : The 4-aryl-substituted compounds were prepared via Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines, which in turn were generated from a cascade hydrogenation and reductive amination one-pot reaction .
  • Results or Outcomes : Structure–activity relationship analysis indicated that the inclusion of hydroxyl groups on ring A and ring B was beneficial to biological activity, while having a para-amino group on ring C significantly enhanced potency .

5. Application in Chemical Synthesis

  • Summary of Application : The facile synthesis of the benzylamine precursors from commercially available salicylaldehyde derivatives affords a powerful general synthetic way to prepare a variety of substituted benzoxazines .

6. Application in Material Science

  • Summary of Application : 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol is used in the synthesis of thermosetting resins .
  • Results or Outcomes : The resulting resins have applications ranging from the casting of airplane parts to adhesives .

7. Application in Anticancer Drug Design

  • Summary of Application : A series of novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3] oxazine analogues were synthesized as potential anticancer agents .
  • Methods of Application : The compounds were synthesized through a two-step synthetic protocol .
  • Results or Outcomes : Compound 4e displayed superior activity against both the cell lines MCF-7 and MDA-MB-231 with IC50 values of 8.60 ± 0.75 and 6.30 ± 0.54 µM respectively, compared to the Doxorubicin IC50 value of 9.11 ± 0.54 and 8.47 ± 0.47 µM .

8. Application in High Throughput Mechanochemistry

  • Summary of Application : An unprecedented mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives was conducted via a one pot three component reaction .
  • Methods of Application : The new milling system uses a multiposition jar, allowing for the processing of up to 12 samples simultaneously .
  • Results or Outcomes : This method led to the formation of a fungicide and a building block for polymer preparation with higher throughput compared to standard milling devices .

9. Application in Material Science

  • Summary of Application : 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol is used in the synthesis of thermosetting resins .
  • Results or Outcomes : The resulting resins have applications ranging from the casting of airplane parts to adhesives .

Safety And Hazards

Safety measures for handling 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-4,7,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDDVYQKGVCTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383723
Record name 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

CAS RN

82756-74-9
Record name 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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